REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:10])[C:6]([NH2:9])=[CH:7][CH:8]=1.[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([CH:20]=O)=[CH:16][CH:15]=1.S(=O)(O)[O-].[Na+]>CO>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([C:20]2[NH:10][C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=3[N:9]=2)=[CH:16][CH:15]=1 |f:2.3|
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Name
|
|
Quantity
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1.96 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=CC1)N)N
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Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C=O)=O
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
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S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
|
The solid residue was partitioned between dichloromethane and water
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Type
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CUSTOM
|
Details
|
The organic layer was dried
|
Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)C1=NC2=C(N1)C=C(C=C2)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.4 mmol | |
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |